Neryl propionate
Neryl propionate
Neryl propionate, also known as fema 2777, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Neryl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Neryl propionate has been primarily detected in urine. Within the cell, neryl propionate is primarily located in the membrane (predicted from logP) and cytoplasm. Neryl propionate is a bitter, floral, and fresh tasting compound that can be found in citrus, fruits, and herbs and spices. This makes neryl propionate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
105-91-9
VCID:
VC21017051
InChI:
InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9-
SMILES:
CCC(=O)OCC=C(C)CCC=C(C)C
Molecular Formula:
C13H22O2
Molecular Weight:
210.31 g/mol
Neryl propionate
CAS No.: 105-91-9
Cat. No.: VC21017051
Molecular Formula: C13H22O2
Molecular Weight: 210.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Neryl propionate, also known as fema 2777, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Neryl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Neryl propionate has been primarily detected in urine. Within the cell, neryl propionate is primarily located in the membrane (predicted from logP) and cytoplasm. Neryl propionate is a bitter, floral, and fresh tasting compound that can be found in citrus, fruits, and herbs and spices. This makes neryl propionate a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 105-91-9 |
| Molecular Formula | C13H22O2 |
| Molecular Weight | 210.31 g/mol |
| IUPAC Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] propanoate |
| Standard InChI | InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9- |
| Standard InChI Key | BYCHQEILESTMQU-XFXZXTDPSA-N |
| Isomeric SMILES | CCC(=O)OC/C=C(/C)\CCC=C(C)C |
| SMILES | CCC(=O)OCC=C(C)CCC=C(C)C |
| Canonical SMILES | CCC(=O)OCC=C(C)CCC=C(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator